![molecular formula C8H12O2 B14746729 4,9-Dioxatricyclo[4.4.0.0~2,7~]decane CAS No. 395-37-9](/img/structure/B14746729.png)
4,9-Dioxatricyclo[4.4.0.0~2,7~]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9-Dioxatricyclo[4400~2,7~]decane is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dioxatricyclo[4.4.0.0~2,7~]decane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tricyclo[4.1.0.0~2,7~]heptane with specific reagents to induce the formation of the tricyclic structure . The reaction conditions often include the use of solvents like toluene and catalysts such as benzoyl peroxide to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including the optimization of reaction conditions and the use of efficient catalysts, are likely applied to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4,9-Dioxatricyclo[4.4.0.0~2,7~]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4,9-Dioxatricyclo[4.4.0.0~2,7~]decane has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of tricyclic structures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,9-Dioxatricyclo[4.4.0.0~2,7~]decane involves its interaction with molecular targets through various pathways. The compound’s tricyclic structure allows it to engage in unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2,7-Dioxatricyclo[4.4.0.0~3,8~]decane: Shares a similar tricyclic structure but differs in the positioning of oxygen atoms.
Garbractin A: A polycyclic polyprenylated acylphloroglucinol with a related tricyclic skeleton.
Uniqueness: 4,9-Dioxatricyclo[4.4.0.0~2,7~]decane is unique due to its specific tricyclic framework and the positioning of oxygen atoms, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for studying the effects of structural variations on reactivity and biological activity.
Eigenschaften
CAS-Nummer |
395-37-9 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
4,9-dioxatricyclo[4.4.0.02,7]decane |
InChI |
InChI=1S/C8H12O2/c1-5-6-3-10-4-7(5)8(6)2-9-1/h5-8H,1-4H2 |
InChI-Schlüssel |
RCHXDZSISPQGDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3COCC2C3CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


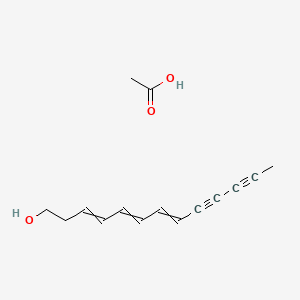
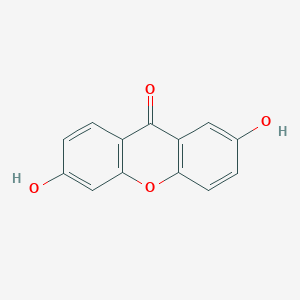

![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
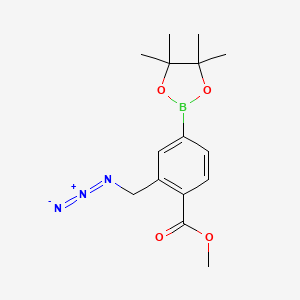
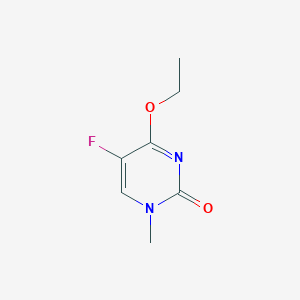

![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
amino}methyl)biphenyl-2-ol](/img/structure/B14746698.png)
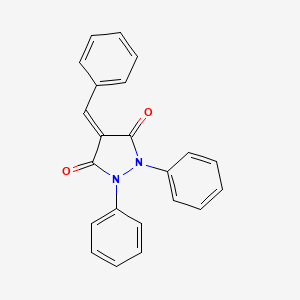
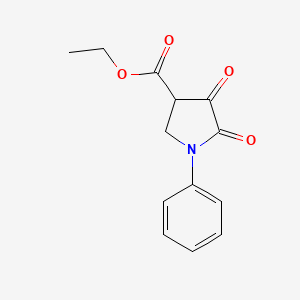
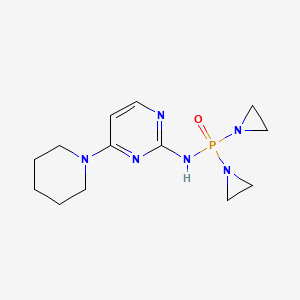
![4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide](/img/structure/B14746732.png)
